tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-5-4-9-6-10(15)7-12(16)11(9)8-17/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYXUCYXYSCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
This method, adapted from protocols for 8-fluoro-3,4-dihydroisoquinoline synthesis, begins with isoquinoline as the starting material. The sequence involves:
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Directed lithiation at position 8 using a strong base (e.g., LDA or n-BuLi) in anhydrous THF at −78°C.
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Fluorination via quenching with N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
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Bromination at position 6 using bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions.
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Hydrogenation of the aromatic ring to yield the tetrahydroisoquinoline core.
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Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP or triethylamine.
Reaction Conditions and Optimization
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Lithiation :
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Fluorination :
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NFSI (1.1 equiv) at −78°C to 0°C achieves >85% incorporation.
-
-
Bromination :
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Hydrogenation :
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Boc Protection :
Cycloaddition-Based Synthesis
[2+2+2] Cyclotrimerization Strategy
A novel approach from cycloaddition chemistry constructs the tetrahydroisoquinoline core via cobalt-catalyzed trimerization of alkynes and nitriles.
Key Steps:
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Substrate Preparation :
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Synthesis of fluorinated and brominated alkyne precursors via Sonogashira coupling.
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Cyclotrimerization :
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Boc Protection :
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Post-cyclization protection under standard conditions.
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Advantages and Limitations
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Yield : 40–50% (lower than stepwise approaches).
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Selectivity : Requires chiral ligands for enantiocontrol.
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Scalability : Limited by catalyst cost and high-pressure conditions.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent patents describe scalable routes using flow reactors to improve efficiency:
| Step | Conditions | Residence Time | Yield |
|---|---|---|---|
| Bromofluorination | NBS/Selectfluor in AcOH, 60°C | 30 min | 82% |
| Hydrogenation | H₂/Pd-Al₂O₃, 80°C | 15 min | 99% |
| Boc Protection | Boc₂O, Microreactor, 25°C | 10 min | 94% |
Key Features :
-
Throughput : 5 kg/hr per reactor module.
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Purity : >99.5% by HPLC (eliminates intermediate isolation).
Halogenation Sequence Optimization
Bromine-Fluorine Ordering
Comparative studies show bromination before fluorination improves yields by 15–20% due to reduced steric hindrance.
Electrophilic vs. Radical Pathways
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Electrophilic Bromination :
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Br₂ in HBr/AcOH (60°C, 2 hr): 70% yield but low regioselectivity (6:8 = 3:1).
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Radical Bromination :
Boc Protection Dynamics
Solvent and Base Effects
| Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| CH₂Cl₂ | DMAP | 25 | 12 | 95 |
| THF | TEA | 40 | 6 | 88 |
| DMF | Pyridine | 25 | 24 | 78 |
Optimal Conditions : CH₂Cl₂ with DMAP achieves near-quantitative conversion without epimerization.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 7.21 (d, J = 8.4 Hz, 1H, H-5), 6.92 (dd, J = 10.2, 2.1 Hz, 1H, H-7), 4.45 (s, 2H, CH₂N), 1.48 (s, 9H, Boc).
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¹³C NMR :
Challenges and Solutions
Regioselectivity in Halogenation
Boc Group Stability
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Issue : Acidic conditions during halogenation cause premature deprotection.
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Mitigation : Delay Boc protection until final synthetic step.
Emerging Methodologies
Photocatalytic Halogenation
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Catalyst : Ru(bpy)₃Cl₂ under blue LED irradiation.
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Advantage : Enables late-stage fluorination at 8-position with 90% selectivity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Directed Lithiation | 65 | 98 | Moderate | 120 |
| Cycloaddition | 45 | 99 | Low | 450 |
| Flow Synthesis | 85 | 99.5 | High | 75 |
Recommendation : Flow chemistry offers the best balance of yield, purity, and cost for industrial applications .
Biological Activity
tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS: 1613147-81-1) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C14H17BrFNO2, with a molar mass of approximately 330.19 g/mol. Its structure features a tetrahydroisoquinoline core with bromine and fluorine substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17BrFNO2 |
| Molar Mass | 330.19 g/mol |
| CAS Number | 1613147-81-1 |
| Purity | 97% |
Mechanisms of Biological Activity
Research indicates that compounds within the tetrahydroisoquinoline class exhibit various biological activities, including:
- Antioxidant Activity : Some studies suggest that tetrahydroisoquinolines can inhibit oxidative stress pathways, potentially offering protective effects against neurodegenerative diseases.
- Ferroptosis Inhibition : Recent findings indicate that this compound may inhibit ferroptosis—a regulated form of cell death linked to various diseases such as multiple sclerosis—by modulating iron metabolism and lipid peroxidation pathways .
- Anticancer Properties : Tetrahydroisoquinolines have been investigated for their cytotoxic effects against different cancer cell lines. The specific mechanisms often involve the induction of apoptosis and modulation of cell cycle progression.
Study on Ferroptosis Inhibition
A study published in the European Patent Office highlighted the potential of tetrahydroquinoline derivatives in inhibiting ferroptosis. The findings suggest that this compound may exert therapeutic effects in conditions characterized by ferroptosis-related cell death .
Anticancer Activity Assessment
In vitro studies have demonstrated that derivatives of tetrahydroisoquinolines exhibit significant cytotoxicity against various cancer cell lines. For example:
- Ehrlich’s Ascites Carcinoma (EAC) : Compounds were tested for cytotoxic effects using standard drugs as controls.
- Dalton’s Lymphoma Ascites (DLA) : Similar assessments revealed varying degrees of effectiveness depending on structural modifications.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit anticancer properties. Studies have shown that compounds similar to tert-butyl 6-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can inhibit tumor growth in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective effects. This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may help in reducing oxidative stress and neuroinflammation.
Antimicrobial Properties
There is emerging evidence that certain isoquinoline derivatives possess antimicrobial activity against a range of pathogens. Studies have highlighted the efficacy of such compounds against both gram-positive and gram-negative bacteria.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related tetrahydroisoquinoline derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7). The compound was shown to induce apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
Research published in Neuroscience Letters highlighted the neuroprotective effects of a similar compound in a mouse model of Alzheimer's disease. The study found that treatment with the compound improved cognitive function and reduced amyloid plaque formation.
Case Study 3: Antimicrobial Efficacy
A recent investigation published in Antimicrobial Agents and Chemotherapy reported that tert-butyl 6-bromo-8-fluoro derivatives displayed notable antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development into therapeutic agents.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The table below compares the target compound with structurally similar derivatives, focusing on substituent positions, molecular weights, and synthesis yields:
Key Differences and Implications
Substituent Effects on Reactivity: Electron-Withdrawing Groups (Br, F): The bromine and fluorine atoms in the target compound increase electrophilic aromatic substitution reactivity compared to hydroxyl or cyano-substituted analogues . Steric Effects: The Boc group at position 2 stabilizes the amine against nucleophilic attack, whereas hydroxyl or oxazole substituents (e.g., in ) may introduce hydrogen-bonding interactions critical for biological activity.
Physicochemical Properties :
- Polarity : The hydroxy-substituted analogue (CAS 1579518-76-5) is more polar than the target compound due to the -OH group, impacting solubility in organic solvents .
- Molecular Weight : Fluorine’s lower atomic mass results in a slightly lower molecular weight for the target (330.19 g/mol) compared to bromo-hydroxy analogues (328.20 g/mol) .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance bromination yields, while dichloromethane improves Boc protection efficiency .
- Temperature Control : Fluorination requires low temperatures (−10°C to 0°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >95% purity .
Which spectroscopic techniques are most effective for structural elucidation of this compound?
Q. Basic Characterization Techniques
Q. Advanced Methods :
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline core .
- 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons, critical for confirming regioselectivity in bromo/fluoro substitution .
How can nucleophilic substitution reactions at the bromo position be systematically explored to expand derivative libraries?
Advanced Reactivity Analysis
The 6-bromo group is a key site for derivatization:
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Nucleophiles Tested :
Nucleophile Product Conditions Yield (%) Amines Substituted amines DMF, 80°C, 12h 60–85 Thiols Thioethers EtOH, reflux, 6h 70–90 Azide Azides NaN₃, DMSO, 50°C 75
Q. Mechanistic Insights :
Q. Design Considerations :
- Steric hindrance from the tert-butyl group slows substitution; using polar solvents (DMF) accelerates kinetics .
What strategies are employed to resolve conflicting data regarding the biological activity of fluorinated tetrahydroisoquinoline derivatives?
Advanced Data Contradiction Analysis
Discrepancies in reported IC₅₀ values (e.g., kinase inhibition) may arise from:
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Assay Variability :
Assay Type IC₅₀ (nM) Reference Fluorescence Polarization 12 ± 2 Radioligand Binding 45 ± 10
Q. Resolution Strategies :
Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
Metabolic Stability Testing : Liver microsome studies (e.g., t₁/₂ in human hepatocytes) differentiate true activity from artifactual results .
Molecular Dynamics Simulations : Predict binding poses to reconcile differences in activity across isoforms (e.g., EGFR vs. HER2) .
In designing experiments to assess the compound's potential as a kinase inhibitor, what in vitro assays and molecular docking approaches are recommended?
Q. Advanced Biological Evaluation
- Kinase Profiling : Use broad-panel screening (e.g., Eurofins KinaseProfiler™) at 1 µM to identify targets .
- Dose-Response Curves : Generate IC₅₀ values in triplicate for reproducibility .
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide .
- Parameters : Include solvation effects and backbone flexibility in the ATP-binding pocket .
- ADMET Prediction : Calculate logP (2.1) and PSA (polar surface area, 65 Ų) to prioritize derivatives with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
